5-Nitro-6-methyluracil chemical properties and structure
5-Nitro-6-methyluracil chemical properties and structure
An In-Depth Technical Guide to 5-Nitro-6-methyluracil: Properties, Synthesis, and Applications
Introduction
5-Nitro-6-methyluracil is a substituted pyrimidine derivative that serves as a pivotal intermediate in the realms of medicinal and agricultural chemistry. As a functionalized analog of the naturally occurring nucleobase uracil, its unique electronic and structural properties, conferred by the electron-withdrawing nitro group and the methyl substituent, make it a versatile scaffold for the synthesis of more complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications, tailored for researchers and professionals in drug discovery and chemical development.
Part 1: Molecular Structure and Physicochemical Properties
The foundation of 5-Nitro-6-methyluracil's utility lies in its distinct molecular architecture and resulting physical characteristics.
Chemical Structure and Identification
5-Nitro-6-methyluracil is systematically named 6-methyl-5-nitro-1H-pyrimidine-2,4-dione.[1] The presence of a nitro group at the C5 position significantly influences the electron density of the pyrimidine ring, impacting its reactivity and biological interactions.
Caption: Chemical structure of 5-Nitro-6-methyluracil.
Physicochemical Properties
The compound's physical properties are critical for its handling, formulation, and reaction setup. It is typically a light yellow crystalline solid.[2][3] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 16632-21-6 | [2][3][4][5] |
| Molecular Formula | C₅H₅N₃O₄ | [2][3][5] |
| Molecular Weight | 171.11 g/mol | [1][2][3][5] |
| Appearance | Light yellow to yellow solid | [2][3] |
| Melting Point | 290-291 °C (with decomposition) | [3][6] |
| Solubility | Soluble in DMF, DMSO, hot methanol, and hot water | [3][6] |
| pKa (Predicted) | 6.24 ± 0.10 | [3] |
| Density (Predicted) | 1.58 ± 0.1 g/cm³ | [3][6] |
Part 2: Synthesis and Reactivity
The synthesis of 5-Nitro-6-methyluracil is a well-established process, valued for its efficiency and scalability. Understanding its synthesis and subsequent reactivity is key to leveraging it as a chemical precursor.
Synthetic Pathway: Nitration of 6-Methyluracil
The most common and direct method for preparing 5-Nitro-6-methyluracil is through the electrophilic nitration of 6-methyluracil.[3][7] This reaction targets the electron-rich C5 position of the pyrimidine ring, which is activated by the two amide nitrogen atoms.
Caption: General workflow for the synthesis of 5-Nitro-6-methyluracil.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the nitration of uracil derivatives.[3] The causality behind each step is crucial for ensuring a high yield and purity.
Materials:
-
6-Methyluracil
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Cold Deionized Water
-
Phosphorus Pentoxide (for drying)
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to 6-methyluracil while stirring.
-
Expertise & Experience: Using a strong acid like H₂SO₄ protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The cooling bath is essential to control the highly exothermic nature of mixing and nitration, preventing side reactions and degradation of the product.
-
-
Nitration: Cool the mixture to 0-5 °C. Add fuming nitric acid dropwise to the stirred suspension, ensuring the temperature does not exceed 10 °C.
-
Trustworthiness: Maintaining a low temperature is a self-validating control point. A runaway temperature would be visually indicated by color changes (darkening) and potentially gas evolution, signaling product degradation and a failed synthesis.
-
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 30 minutes to ensure the reaction goes to completion.
-
Product Precipitation: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A solid precipitate will form.
-
Expertise & Experience: Pouring the acidic mixture into ice water serves two purposes: it safely quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Trustworthiness: Washing with cold water is critical. Using warm water could dissolve a significant portion of the product, reducing the yield. The filtrate should be checked with pH paper to ensure all acid has been removed, a key validation of purity.
-
-
Drying: Dry the collected solid under vacuum in a desiccator containing a drying agent like phosphorus pentoxide to obtain the final product, typically as a yellow-green solid.[3] An expected yield is around 83%.[3]
Chemical Reactivity
5-Nitro-6-methyluracil's reactivity is dominated by the nitro group and the N-H protons of the uracil ring.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-amino-6-methyluracil) using various reducing agents like Sn/HCl or catalytic hydrogenation.[8] This transformation is fundamental, as the resulting amino group provides a nucleophilic handle for synthesizing a wide array of heterocyclic systems, including pyrido- and pyrimido-pyrimidines, which are explored for their biological activities.[8]
-
N-Alkylation and Acylation: The acidic N1 and N3 protons can be substituted through reactions with electrophiles. For instance, it reacts with benzoyl chloride to form N-benzoyl derivatives.[9] This allows for the modification of solubility and the introduction of new functional groups.
-
Radical Formation: Under gamma irradiation, the compound is known to form nitro-centered free radicals, a property studied in radiation chemistry.[7][10]
Part 3: Applications in Research and Development
The compound's value is realized in its application as a strategic building block.
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Pharmaceutical Development: It is a key intermediate in the synthesis of diverse pharmaceutical agents.[2][4] Its derivatives are investigated for anticancer and antiviral properties, where the uracil scaffold mimics natural nucleobases to interfere with cellular processes.[2]
-
Agricultural Chemistry: 5-Nitro-6-methyluracil is explored for its potential in creating targeted herbicides and fungicides.[2] The ability to modify its structure allows for the development of agents that inhibit specific biological pathways in pests while minimizing impact on crops.[2]
-
Biochemical Research: Researchers utilize this compound in studies of nucleic acid interactions and as a potential enzyme inhibitor.[2] Its structure can be a starting point for designing probes to explore the active sites of enzymes involved in nucleotide metabolism.
Part 4: Safety, Handling, and Storage
Proper handling of 5-Nitro-6-methyluracil is essential to ensure laboratory safety.
Hazard Identification
The compound presents several hazards that require appropriate precautions.
| Hazard Class | GHS Statement | Pictogram | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | Danger | [1] |
| Respiratory Irritation | R37/38: Irritating to respiratory system | - | [6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[11][13]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[6][14]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
-
Storage and Stability
-
Conditions: Store in a dry, cool, and well-ventilated place.[11][12] The recommended storage temperature is often between 0-8 °C.[2]
-
Containers: Keep the container tightly closed to prevent moisture absorption and contamination.[11][12]
-
Stability: The compound is stable under normal, recommended storage conditions.[13]
Conclusion
5-Nitro-6-methyluracil is more than a simple chemical; it is an enabling tool for innovation in science. Its straightforward synthesis, combined with the versatile reactivity of its nitro group, establishes it as a high-value intermediate. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in creating novel and effective molecules.
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5-Nitro-6-methyluracil CAS:16632-21-6. IndiaMART. [Link]
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5-Nitro-6-methyluracil. ChemBK. [Link]
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6-Methyl-5-nitrouracil | C5H5N3O4 | CID 85523. PubChem - NIH. [Link]
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The benzoylation of 6-methyluracil and 5-nitro-6-methyluracil. ResearchGate. [Link]
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Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry. [Link]
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Nitro-Centered Free Radicals in y-Irradiated 5-Nitro-6-Methyluracil at 77 K. Radiation Research. [Link]
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Nitro-Centered Free Radicals in y-Irradiated 5-Nitro-6-Methyluracil at 77 K (PDF). Radiation Research. [Link]
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5-Nitro-6-methyluracil - Free SDS search. 3E. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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